N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-18-12-14(11-17-18)10-16-8-7-13-5-4-6-15(9-13)19-2/h4-6,9,11-12,16H,3,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVENCXQXLGDHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNCCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the pyrazole ring: Starting from a suitable precursor such as 1-ethyl-3,5-dimethylpyrazole, the pyrazole ring can be formed through cyclization reactions.
Attachment of the methoxyphenyl group: This can be achieved through a Friedel-Crafts alkylation reaction where the pyrazole ring is alkylated with a 3-methoxybenzyl chloride in the presence of a Lewis acid catalyst.
Formation of the ethanamine backbone:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine
- Molecular Formula : C₁₅H₂₁N₃O
- Molecular Weight : 259.353 g/mol
- CAS Number : 1170150-51-2 .
- Key Features : Combines a 1-ethylpyrazole core linked to a 3-methoxyphenethylamine moiety.
Comparison with Structurally Similar Compounds
Structural Analogues in the NBOMe Series
Example : 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
- Molecular Formula: C₁₈H₂₂INO₃
- Key Differences :
- Contains a 4-iodo-2,5-dimethoxyphenyl group vs. the 3-methoxyphenyl group in the target compound.
- Substituted with a 2-methoxybenzylamine instead of a pyrazole-methylamine.
- Pharmacology: High affinity for 5-HT₂A receptors (pKi ~9.5), leading to hallucinogenic effects . Notable toxicity: Linked to fatal overdoses due to excessive receptor activation .
- Regulatory Status : Classified as a Schedule A controlled substance in some jurisdictions .
| Parameter | Target Compound | 25I-NBOMe |
|---|---|---|
| Core Structure | Pyrazole-ethylamine | Phenethylamine |
| Substituents | 3-Methoxyphenyl | 4-Iodo-2,5-dimethoxyphenyl |
| Receptor Affinity (5-HT₂A) | Moderate (Predicted) | High (pKi ~9.5) |
| Toxicity | Limited data | Severe (LD₅₀ ~0.2 mg/kg in rodents) |
Pyrazole Derivatives with Piperidine Moieties
Example : 2-(4-Methoxyphenyl)-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-4-piperidinyl)methyl]ethanamine
- Molecular Formula : C₂₇H₃₆N₄O
- Key Differences :
- Pharmacology: Enhanced blood-brain barrier penetration due to lipophilic piperidine group. Potential dual activity at serotonin and sigma receptors (hypothesized).
Ethylpyrazole Analogues
Example : N-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine
- Molecular Formula : C₁₆H₂₃N₃O
- Key Differences :
Key Findings and Implications
Structural-Activity Relationships :
- The pyrazole core in the target compound confers distinct receptor selectivity compared to NBOMe phenethylamines.
- Substitutions on the phenyl ring (e.g., iodine in NBOMe) drastically alter potency and safety .
Pyrazole derivatives with methoxyphenyl groups may require hazard classification akin to 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine .
Commercial Viability :
- Discontinuation of analogues (e.g., CymitQuimica’s products) highlights challenges in stability or market demand .
Biological Activity
N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₂₁N₃O |
| Molecular Weight | 259.35 g/mol |
| IUPAC Name | N-[(1-ethylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine |
| SMILES | CCN1C=C(C=N1)CNCCC2=CC(=CC=C2)OC |
The compound features a pyrazole ring, an ethyl group, and a methoxyphenyl group, which contribute to its diverse biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:
- G-protein coupled receptors (GPCRs) : These receptors play a crucial role in signal transduction and are common targets for drug development.
- Enzymes : The compound may inhibit or modulate the activity of specific enzymes involved in metabolic pathways.
The presence of the pyrazole moiety is particularly significant as pyrazoles are known for their anti-inflammatory and anticancer properties, suggesting that this compound could have similar effects in relevant biological systems .
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, aminopyrazole derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines. Preliminary studies suggest that this compound may also demonstrate such activity, potentially affecting cell lines like HeLa (cervical cancer) and HepG2 (liver cancer) .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Pyrazole derivatives are often investigated for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha. This mechanism could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activities of aminopyrazole derivatives, highlighting their therapeutic potential:
- Study on Antiproliferative Activity : A derivative similar to this compound was shown to inhibit the proliferation of cancer cells significantly while exhibiting low toxicity towards normal fibroblasts. This suggests a favorable therapeutic index for further development .
- Inflammation Models : In vivo studies demonstrated that certain pyrazole derivatives could reduce inflammation markers in animal models of arthritis, indicating potential applications in treating inflammatory conditions .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-((1-Methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine | Similar pyrazole structure | Moderate anticancer activity |
| N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(4-methoxyphenyl)ethanamine | Different methoxy substitution | Reduced anti-inflammatory effects |
The distinct substitution pattern in this compound may enhance its binding affinity to specific biological targets compared to its analogs.
Q & A
Q. How can researchers synthesize this compound?
- Methodological Answer : A common synthetic route involves:
- Step 1 : Alkylation of 1-ethyl-1H-pyrazole with chloroacetonitrile in solvents like THF/DMF, using NaH/K₂CO₃ as a base.
- Step 2 : Reduction of the nitrile intermediate to the primary amine using catalysts like palladium on carbon .
- Optimization : Control reaction temperature (20–60°C) and solvent polarity to improve yield and purity .
Q. What physicochemical properties of this compound are critical for experimental design?
- Methodological Answer : While data gaps exist (e.g., melting point, solubility), prioritize experimental determination via:
- LogP : Use HPLC to assess partition coefficients for bioavailability studies.
- Stability : Conduct accelerated stability tests (40°C/75% RH) to identify decomposition pathways .
Advanced Research Questions
Q. How does structural modification (e.g., ethyl vs. methyl groups) impact the compound’s bioactivity?
- Methodological Answer :
- Comparative Analysis : Synthesize analogs (e.g., N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine) and compare receptor-binding affinities using SPR or radioligand assays .
- SAR Insights : Ethyl groups may enhance lipophilicity and CNS penetration, while methoxy substituents on phenyl rings modulate serotonin/dopamine receptor interactions .
Q. What strategies resolve contradictions in toxicity data between SDS sources?
- Methodological Answer :
- Data Validation : Perform acute toxicity assays (OECD 423/425) to confirm oral (LD₅₀) and dermal (EC₅₀) thresholds. Current SDS classifies it as H302 (harmful if swallowed) and H319 (eye irritation) .
- Ecotoxicology : Conduct algae/daphnia toxicity tests (OECD 201/202) to address missing ecological data .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with GPCRs (e.g., 5-HT₂A receptors).
- MD Simulations : Simulate binding stability in lipid bilayers (GROMACS) to assess membrane permeability .
Data Contradictions and Research Gaps
Key Recommendations for Researchers
- Prioritize Experimental Characterization : Address missing physicochemical and toxicological data through standardized OECD protocols.
- Explore Analog Libraries : Compare bioactivity with structurally related pyrazole derivatives to refine SAR .
- Leverage Multi-Omics Approaches : Integrate metabolomics and proteomics to elucidate mechanisms of action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
